1,4-Diethoxybenzene;sulfane

Description

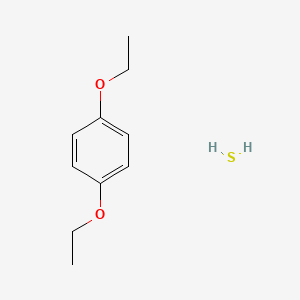

1,4-Diethoxybenzene (C₁₀H₁₄O₂; CAS 122-95-2) is a phenolic ether derivative where ethoxy (-OCH₂CH₃) groups occupy the 1 and 4 positions on a benzene ring. Its structure was redetermined at 200 K to refine metrical parameters for structure-property relationship studies . This compound is synthesized via etherification of 1,4-benzoquinone or phase-transfer catalysis using hydroquinone and diethyl sulfate, achieving yields >84% . Applications include its use as an intermediate in photoluminescent polymers (e.g., PPV) for LED displays , macrocycle synthesis (e.g., Ethoxypillar[6]arene) , and industrial solvents .

Properties

IUPAC Name |

1,4-diethoxybenzene;sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2.H2S/c1-3-11-9-5-7-10(8-6-9)12-4-2;/h5-8H,3-4H2,1-2H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPCVVVGRRZGAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC.S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Properties :

- Molecular weight: 166.22 g/mol

- IUPAC name: 1,4-Diethoxybenzene

- Synonyms: Hydroquinone diethyl ether, p-Diethoxybenzene

Introduction to Sulfane

Sulfane refers to sulfur-containing compounds with labile sulfane sulfur atoms (oxidation states 0 or −1), such as persulfides (RSSH), polysulfides (RSₙR), and thiosulfate (S₂O₃²⁻). Sulfane sulfur participates in biological processes like protein S-sulfhydration (converting -SH to -SSH) , mitochondrial bioenergetics , and H₂S storage/release . It exhibits antioxidant properties and is implicated in cancer pathways; deficiencies correlate with tumor proliferation . Detection methods include cyanide-mediated spectrophotometric assays (460 nm) .

Key Sulfane Compounds :

- Hydrogen sulfide (H₂S): Gasotransmitter with signaling roles.

- Glutathione persulfide (GSSH): Redox regulator .

- Thiosulfate (S₂O₃²⁻): Sulfur-transfer agent .

Comparison of 1,4-Diethoxybenzene with Structural Analogs

Dialkoxybenzenes

Key Differences :

Other Phenolic Ethers

| Compound | Structure | Applications | Reference |

|---|---|---|---|

| Hydroquinone dimethyl ether | 1,4-OCH₃ | Solvent, dye synthesis | |

| 1,4-Diisopropenylbenzene | 1,4-CH₂C(CH₂)₂ | Polymer crosslinking agent |

Functional Contrast :

- Solubility: Ethoxy groups in 1,4-diethoxybenzene improve solubility in non-polar solvents vs. methoxy analogs .

Comparison of Sulfane with Reactive Sulfur Species

Sulfane Sulfur vs. H₂S and Thiols

Key Insights :

Sulfane Sulfur in Cancer Biology

- Anticancer Mechanisms: Garlic-derived sulfane compounds (e.g., DADS, DATS) induce apoptosis and inhibit carcinogen activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.